Guar gum base-hydrolyzed
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Overview
Description
Guar gum base-hydrolyzed is a derivative of guar gum, a galactomannan polysaccharide extracted from the endosperm of guar beans (Cyamopsis tetragonolobus). Guar gum is widely used in the food industry as a thickener and stabilizer due to its high viscosity in aqueous solutions. The base hydrolysis of guar gum results in the production of partially hydrolyzed guar gum, which has lower molecular weight and viscosity compared to the native guar gum .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of guar gum base-hydrolyzed involves the hydrolysis of guar gum using various methods such as enzymatic hydrolysis, acid hydrolysis, irradiation, microwave, and ultrasonication techniques . Enzymatic hydrolysis is preferred for food processing applications due to its specificity and mild reaction conditions. Enzymes such as mannanase, pectinase, and cellulase are used to cleave the linkages between mannose units in the main chain .
Industrial Production Methods
In industrial settings, this compound is produced by treating guar gum with hydrochloric acid or other acids under controlled conditions. The reaction is typically carried out at elevated temperatures (50-70°C) to ensure complete hydrolysis . The resulting product is then neutralized, purified, and dried to obtain the final partially hydrolyzed guar gum .
Chemical Reactions Analysis
Types of Reactions
Guar gum base-hydrolyzed undergoes various chemical reactions, including:
Reduction: Reduction reactions are less common but can be used to modify the functional groups on the guar gum molecule.
Common Reagents and Conditions
Major Products Formed
Scientific Research Applications
Guar gum base-hydrolyzed has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of guar gum base-hydrolyzed involves its ability to form hydrogen bonds with water molecules, leading to the formation of viscous solutions. This property allows it to act as a thickening and stabilizing agent in various applications . Additionally, as a prebiotic fiber, it promotes the growth of beneficial gut bacteria by providing a substrate for fermentation . The hydrolyzed guar gum also encapsulates starch molecules, reducing the action of α-amylase and decreasing glucose concentration in the small intestine .
Comparison with Similar Compounds
Guar gum base-hydrolyzed can be compared with other similar compounds such as:
Properties
Molecular Formula |
C32H42O5 |
---|---|
Molecular Weight |
506.7 g/mol |
IUPAC Name |
6-(3,13-dihydroxy-8,12,14-trimethyl-16-phenylhexadeca-4,6,8,10-tetraenylidene)-5-hydroxy-2,4-dimethylpyran-3-one |
InChI |
InChI=1S/C32H42O5/c1-22(13-11-14-23(2)30(34)24(3)18-19-27-15-7-6-8-16-27)12-9-10-17-28(33)20-21-29-32(36)25(4)31(35)26(5)37-29/h6-17,21,23-24,26,28,30,33-34,36H,18-20H2,1-5H3 |
InChI Key |
MFUOANGVUFFOHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)C(=C(C(=CCC(C=CC=CC(=CC=CC(C)C(C(C)CCC2=CC=CC=C2)O)C)O)O1)O)C |
Origin of Product |
United States |
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